5-HT2 antagonist 1
CAS No.: 191592-09-3
Cat. No.: VC0006907
Molecular Formula: C₂₂H₂₉FN₄O₂
Molecular Weight: 400.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 191592-09-3 |
---|---|
Molecular Formula | C₂₂H₂₉FN₄O₂ |
Molecular Weight | 400.5 g/mol |
IUPAC Name | 5-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-8-hydroxy-1-methyl-7,8-dihydro-6H-pyrrolo[3,2-c]azepin-4-one |
Standard InChI | InChI=1S/C22H29FN4O2/c1-24-11-7-19-21(24)20(28)8-12-27(22(19)29)10-2-9-25-13-15-26(16-14-25)18-5-3-17(23)4-6-18/h3-7,11,20,28H,2,8-10,12-16H2,1H3 |
Standard InChI Key | KBZUFSZQLVRGPR-UHFFFAOYSA-N |
SMILES | CN1C=CC2=C1C(CCN(C2=O)CCCN3CCN(CC3)C4=CC=C(C=C4)F)O |
Canonical SMILES | CN1C=CC2=C1C(CCN(C2=O)CCCN3CCN(CC3)C4=CC=C(C=C4)F)O |
Introduction
Pharmacological Profiles of Selective 5-HT2A Antagonists
Affinity and Selectivity Benchmarks
The selectivity of 5-HT2A antagonists is quantified through competitive binding assays against a panel of GPCRs. Table 1 compares the binding affinities (K<sub>i</sub>, nM) of key antagonists:
Compound | 5-HT2A | 5-HT2B | 5-HT2C | α1-Adrenergic | D2 Dopamine | H1 Histamine |
---|---|---|---|---|---|---|
Ketanserin | 1.13 | 234 | 88 | 42–44 | >1,000 | 43–44 |
M100,907 | 0.47 | 261 | 100 | >1,000 | >1,000 | >1,000 |
Pimavanserin | 0.24 | 437 | 2.8 | >1,000 | 1.1 | >1,000 |
Sarpogrelate | 15.5 | 80 | 19 | >1,000 | 53.6 | >1,000 |
Data derived from radioligand displacement studies .
Structural Determinants of 5-HT2A Antagonist Selectivity
Indole-Based Antagonists
A seminal study synthesized 6-substituted indole derivatives to optimize 5-HT2A selectivity . Key structural insights include:
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6-Chloro substitution: Enhanced 5-HT2A affinity (K<sub>i</sub> = 1.2 nM) while reducing D2 dopamine receptor binding by >100-fold .
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1-Phenyl modifications: 4-Fluorophenyl groups improved selectivity over α1-adrenergic receptors (K<sub>i</sub> ratio: 5-HT2A/α1 = 120:1) .
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Imidazolidinone vs. urea linkers: Urea derivatives exhibited prolonged in vivo duration (>24 hours) in rodent models of serotonin syndrome .
Molecular dynamics simulations reveal that hydrophobic interactions between the indole core and Phe339<sup>6.51</sup> in the 5-HT2A orthosteric pocket drive binding specificity .
Mechanisms of Action in Cardiovascular Therapeutics
Antithrombotic Effects
Sarpogrelate, a selective 5-HT2A antagonist, inhibits serotonin-induced platelet aggregation (IC<sub>50</sub> = 0.8 μM) and reduces thromboxane B2 synthesis by 70% in human platelets . Clinical trials demonstrate its efficacy in peripheral arterial disease, improving ankle-brachial indices by 0.15 ± 0.03 after 12 weeks .
Vasorelaxation
5-HT2A antagonism attenuates serotonin-mediated vasoconstriction in coronary arteries. Ex vivo studies show that M100,907 (10 nM) reverses 5-HT-induced contractions by 85% in rat aortic rings, outperforming ketanserin (65% reversal at 100 nM) .
Central Nervous System Applications
Antipsychotic Effects
M100,907 reduces hyperlocomotion in NMDA receptor antagonist models (MK-801-induced) by 90% at 0.3 mg/kg, without catalepsy . This contrasts with risperidone, which combines 5-HT2A/D2 antagonism but induces extrapyramidal symptoms at D2 occupancies >70% .
Modulation of Psychedelic Effects
PET imaging shows that 5-HT2A antagonists like ketanserin (40 mg) block psilocybin-induced cerebral metabolic hyperactivity in the anterior cingulate cortex (ΔCMRglu = -22%, p < 0.01) . This validates 5-HT2A’s role in mediating hallucinogenic drug effects.
Clinical Trials and Adverse Effects
Sarpogrelate in Diabetic Neuropathy
A 24-week study (NCT01870388) demonstrated that sarpogrelate (300 mg/day) improved nerve conduction velocity by 1.8 m/s (p = 0.02) in type 2 diabetes patients, likely via 5-HT2A-mediated inhibition of endothelial dysfunction .
Future Directions and Unmet Needs
Biased Antagonism
Recent work identifies functionally selective 5-HT2A antagonists that block β-arrestin recruitment while sparing Gq signaling . Such agents may retain therapeutic effects with reduced adverse outcomes.
Allosteric Modulators
Negative allosteric modulators (NAMs) targeting extracellular loops (e.g., EL2) offer potential for subtype-specific 5-HT2A inhibition. Compound 5a (K<sub>i</sub> = 9 nM) demonstrates 100-fold selectivity over 5-HT2C in preliminary screens .
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